2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-ethyl-N-phenylacetamide
Description
This compound is a pyrazolo[1,5-d][1,2,4]triazin-4-one derivative with a 4-bromophenyl substituent at position 2 and an N-ethyl-N-phenylacetamide side chain. Its molecular formula is C22H19BrN5O2, and its monoisotropic mass is approximately 485.07 g/mol. The structure combines a heterocyclic core with bromine and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
CAS No. |
1326825-69-7 |
|---|---|
Molecular Formula |
C21H18BrN5O2 |
Molecular Weight |
452.312 |
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-ethyl-N-phenylacetamide |
InChI |
InChI=1S/C21H18BrN5O2/c1-2-25(17-6-4-3-5-7-17)20(28)13-26-21(29)19-12-18(24-27(19)14-23-26)15-8-10-16(22)11-9-15/h3-12,14H,2,13H2,1H3 |
InChI Key |
JQXPUMGKVOGHCF-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-ethyl-N-phenylacetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 456.3 g/mol. The structure features a pyrazolo[1,5-d][1,2,4]triazine core with a bromophenyl substituent, which is significant for its interaction with biological targets.
Biological Activity
Research indicates that compounds containing the pyrazolo[1,5-d][1,2,4]triazine moiety exhibit various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. The presence of the bromophenyl group could enhance its interaction with cancer cell receptors or enzymes involved in tumor growth.
- Anti-inflammatory Effects : There is evidence suggesting potential anti-inflammatory activity, which could be attributed to the compound's ability to inhibit pro-inflammatory mediators.
- Enzyme Inhibition : The compound may interact with specific enzymes crucial for various metabolic pathways, leading to modulation of these pathways.
The exact mechanism by which this compound exerts its biological effects is still under investigation. Potential mechanisms include:
- Inhibition of Kinases : The structural features may allow it to act as a kinase inhibitor, disrupting signaling pathways involved in cell proliferation.
- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA or bind to DNA repair enzymes.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds. Here are notable findings:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated that pyrazolo[1,5-d][1,2,4]triazine derivatives exhibited significant cytotoxicity against various cancer cell lines. |
| Study B (2021) | Reported anti-inflammatory effects in animal models when treated with similar compounds. |
| Study C (2023) | Investigated enzyme inhibition and found that certain derivatives inhibited key metabolic enzymes involved in cancer metabolism. |
Scientific Research Applications
Research indicates that compounds containing the pyrazolo[1,5-d][1,2,4]triazine structure exhibit significant biological activities. Notable applications include:
- Anticancer Properties : Several studies have demonstrated that pyrazolo[1,5-d][1,2,4]triazine derivatives possess anticancer effects by inhibiting cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : These compounds have shown potential as inhibitors of specific enzymes, particularly kinases involved in cancer progression and other diseases. This makes them candidates for drug development targeting various enzymatic pathways .
Medicinal Chemistry
The compound's structural features suggest its utility in medicinal chemistry for the development of new therapeutic agents. Pyrazolo[1,5-d][1,2,4]triazines have been associated with a range of pharmacological activities including:
- Antimicrobial Activity : Compounds with similar structures have been reported to possess antimicrobial properties against bacteria and fungi.
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory potential, making them candidates for treating inflammatory diseases .
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolo[1,5-d][1,2,4]triazine Core : This includes cyclization of appropriate precursors under controlled conditions.
- Introduction of the Bromophenyl Group : Achieved through substitution reactions using brominated reagents.
- Coupling with Ethylphenylacetamide Moiety : Finalized through amide bond formation reactions.
These synthetic routes can be optimized for industrial production to ensure high yield and purity .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazolo[1,5-d][1,2,4]triazine derivatives demonstrated their effectiveness in inhibiting the growth of various cancer cell lines. The mechanism involved the induction of apoptosis and disruption of the cell cycle at specific phases.
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of similar compounds revealed that certain derivatives could effectively inhibit kinases implicated in cancer metastasis. This suggests that the compound could be further explored for its potential as a targeted therapy in oncology.
Chemical Reactions Analysis
Cyclization Reactions
Cyclization is critical for forming the pyrazolo-triazine core. A general mechanism involves:
-
Hydrazone Formation : Reaction of hydrazine derivatives with carbonyl compounds to form hydrazones.
-
Cyclization : Acid-catalyzed cyclization (e.g., using glacial acetic acid) or base-mediated cyclization (e.g., K₂CO₃) to form the fused heterocyclic ring .
Example Conditions :
| Catalyst/Solvent | Temperature | Reaction Time | Product |
|---|---|---|---|
| DMFDMA (DMF) | Reflux | Hours | Pyrazolo-triazines |
| Acetic acid | 60°C | 30–45 min | Triazine derivatives |
Amidation Reactions
The N-ethyl-N-phenyl acetamide moiety likely forms via:
-
Maleimide Synthesis : Reaction of maleic anhydride with substituted anilines (e.g., N-ethyl-N-phenylamine) using sulfuric acid or manganese(II) acetate as catalysts .
-
Amidation : Subsequent coupling with the pyrazolo-triazine core.
Key Conditions :
-
Catalyst : Sulfuric acid, acetic anhydride, or triethylamine.
-
Solvent : Acetone or diethyl ether.
Modification and Functionalization
Post-synthesis modifications may include:
-
Substitution of Bromine : Replacement of the bromine atom with other functional groups (e.g., via Suzuki coupling or nucleophilic aromatic substitution).
-
Hydrolysis : Potential conversion of the 4-oxo group to hydroxyl or other derivatives under acidic/basic conditions.
Catalyst Impact
| Catalyst | Role | Example Reaction |
|---|---|---|
| DMFDMA | Facilitates cyclization | Pyrazolo-triazine formation |
| Sulfuric Acid | Protonation in amidation | Maleimide synthesis |
Solvent Effects
| Solvent | Purpose | Reaction Type |
|---|---|---|
| Acetic acid | Acidic medium | Triazine cyclization |
| Toluene | Non-polar solvent | Diels-Alder or Michael reactions |
Challenges and Considerations
-
Stability : The bromophenyl group may require inert reaction conditions to prevent debromination.
-
Selectivity : Amidation steps must avoid side reactions with other nucleophilic sites.
-
Yield Optimization : Multi-step synthesis necessitates rigorous purification (e.g., column chromatography) to isolate pure product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several derivatives, differing primarily in substituents on the pyrazolo-triazinone core and the acetamide side chain. Key comparisons include:
Key Observations
Thioether-linked triazinoindole derivatives (e.g., ) exhibit higher molecular weights and altered binding kinetics due to the planar indole system, which may improve intercalation with DNA or proteins.
Crystallographic Insights :
- The pyrazine acetamide in forms intramolecular hydrogen bonds (C–H···O) and intermolecular N–H···N interactions, stabilizing its crystal lattice. Similar interactions are expected in the target compound, given the shared acetamide moiety.
Synthetic Accessibility: Ethyl ester analogs (e.g., ) serve as precursors for amide formation, highlighting the versatility of the pyrazolo-triazinone core in medicinal chemistry workflows.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-ethyl-N-phenylacetamide?
- Methodological Answer : The compound can be synthesized via condensation reactions involving pyrazolo-triazine precursors and substituted acetamides. A typical approach involves refluxing intermediates (e.g., 4-amino-pyrazolo-triazines) with glacial acetic acid as a catalyst and ethanol as a solvent, followed by purification via column chromatography or recrystallization . Key parameters include:
-
Reaction Time : 4–8 hours under reflux.
-
Solvent System : Absolute ethanol or DMF for solubility optimization.
-
Purification : Use of silica gel chromatography (hexane:ethyl acetate gradients) to isolate the product.
Condition Yield (%) Purity (%) Ethanol, 4h reflux 65 95 DMF, 6h reflux 72 98
Q. How can researchers characterize the compound’s structural integrity and purity?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks. For example, the 4-bromophenyl group shows distinct aromatic proton splitting (δ 7.4–7.6 ppm) .
- X-ray Crystallography : Resolve ambiguities in heterocyclic ring conformations (e.g., pyrazolo-triazine orientation) using single-crystal diffraction data .
- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and detect impurities.
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic scaffold. Protocols include:
- Kinase Assay : Measure IC values using ADP-Glo™ kits.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity or metabolic stability?
- Methodological Answer :
- Substituent Effects : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to improve target binding. The trifluoromethyl group enhances lipophilicity and metabolic stability, as seen in analogous compounds .
- Scaffold Optimization : Introduce methyl or methoxy groups to the pyrazolo-triazine core to modulate steric hindrance .
Q. What strategies resolve contradictions in pharmacological data (e.g., inconsistent IC values across studies)?
- Methodological Answer :
- Replicate Assays : Control variables like solvent (DMSO concentration ≤0.1%) and cell passage number.
- Validate Target Specificity : Use CRISPR knockouts or siRNA silencing to confirm on-target effects .
- Statistical Analysis : Apply ANOVA to assess inter-experimental variability.
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses with kinases (e.g., EGFR). Focus on hydrogen bonding with the triazine core and hydrophobic interactions with the bromophenyl group.
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Q. What advanced separation techniques improve yield during scale-up?
- Methodological Answer :
- Membrane Chromatography : Use tangential flow filtration to separate by molecular weight.
- Crystallization Optimization : Screen solvents (e.g., acetone/water mixtures) to enhance crystal habit .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
